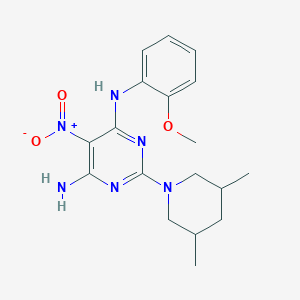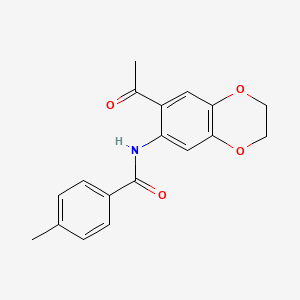![molecular formula C21H25ClN2O4S B12481029 N-benzyl-3-chloro-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12481029.png)
N-benzyl-3-chloro-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-chloro-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a benzyl group, a chloro group, an ethoxy group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-chloro-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzene sulfonamide derivative, followed by the introduction of the chloro and ethoxy groups through substitution reactions. The pyrrolidinyl group is then added via a nucleophilic substitution reaction. The final step involves the benzylation of the compound to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-chloro-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
N-benzyl-3-chloro-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-benzyl-3-chloro-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, or hydrophobic contacts with the target molecule .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-chloro-4-ethoxybenzenesulfonamide: Similar structure but lacks the pyrrolidinyl group.
N-benzyl-3-chloro-4-ethoxy-N-(2-oxoethyl)benzenesulfonamide: Similar structure but lacks the pyrrolidinyl group.
N-benzyl-3-chloro-4-ethoxy-N-(2-pyrrolidinyl)benzenesulfonamide: Similar structure but lacks the oxo group.
Uniqueness
N-benzyl-3-chloro-4-ethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is unique due to the presence of both the oxo and pyrrolidinyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s ability to interact with a wide range of molecular targets, making it a versatile tool in scientific research and industrial applications .
Properties
Molecular Formula |
C21H25ClN2O4S |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
N-benzyl-3-chloro-4-ethoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-2-28-20-11-10-18(14-19(20)22)29(26,27)24(15-17-8-4-3-5-9-17)16-21(25)23-12-6-7-13-23/h3-5,8-11,14H,2,6-7,12-13,15-16H2,1H3 |
InChI Key |
OHYPVRCYGAUVIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12480947.png)
![2-({3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B12480962.png)

![4-Chloro-3-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B12480975.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12480978.png)
![1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12480979.png)
![2-(2,4-Dichlorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12480980.png)
![Ethyl 5-{[(3-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12480985.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide](/img/structure/B12480992.png)
![1-(2-{2-[(3-Bromophenyl)carbonyl]hydrazinyl}-2-oxoethyl)pyridinium](/img/structure/B12480993.png)
![2,2-bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12480998.png)
![2-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B12480999.png)
![4-chloro-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-3-(phenylsulfamoyl)benzamide](/img/structure/B12481000.png)
